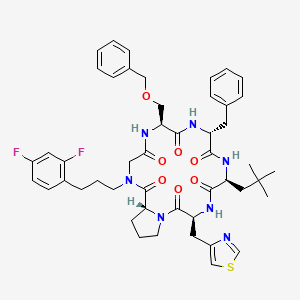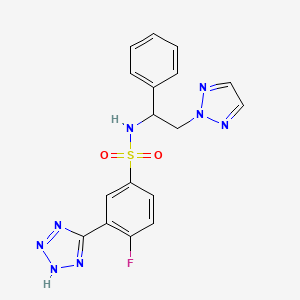
4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the chemical properties and biological activities of related benzenesulfonamide derivatives. For instance, benzenesulfonamides with fluorine substitutions have been shown to exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . Additionally, benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core to modulate the compound's biological activity. The papers do not provide a direct synthesis route for the compound , but they do describe the synthesis of related compounds. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to enhance COX-2 selectivity . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the attachment of a phenylthiazol moiety to the benzenesulfonamide core .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of specific substituents can significantly affect the molecule's binding affinity to target enzymes. The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns . These studies provide insights into how modifications to the benzenesulfonamide core can influence molecular interactions and, consequently, biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do suggest that the introduction of fluorine atoms can affect the reactivity of the molecule. For example, the presence of a fluorine atom can enhance the selectivity of COX-2 inhibition, which is a result of the molecule's interaction with the enzyme's active site .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and binding affinity. The papers provided do not discuss the specific properties of the compound , but they do highlight the importance of molecular modifications in determining the properties of benzenesulfonamide derivatives. For instance, the introduction of a fluorine atom has been shown to increase COX1/COX-2 selectivity, which is a desirable property for anti-inflammatory drugs .
Applications De Recherche Scientifique
Enzyme Inhibition
Compounds structurally related to "4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide" have been studied for their potential as enzyme inhibitors. For example, sulfonamides incorporating triazene moieties have demonstrated potent inhibitory effects on human carbonic anhydrase I and II, a characteristic potentially beneficial for treating conditions where the activity of these enzymes is dysregulated (Bilginer et al., 2019).
Antitumor Activity
Derivatives of benzenesulfonamides, similar to the compound , have been synthesized and tested for their antitumor activities. For instance, a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing N-(benzoxazol-2-yl) and other moieties were created and evaluated for their in vitro antitumor activity, with some compounds showing significant activity against specific cancer cell lines (Sławiński & Brzozowski, 2006).
COX-2 Inhibition
The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) have been explored. The introduction of a fluorine atom has been found to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors (Hashimoto et al., 2002).
Antimicrobial Applications
A study focusing on thiazole azodyes containing a sulfonamide moiety for UV protection and antimicrobial applications on cotton fabrics highlights the multifunctional use of such compounds. These derivatives were designed and utilized as azo dyes, imparting both color and functional benefits such as UV protection and antibacterial properties to treated fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Propriétés
IUPAC Name |
4-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN8O2S/c18-15-7-6-13(10-14(15)17-21-24-25-22-17)29(27,28)23-16(11-26-19-8-9-20-26)12-4-2-1-3-5-12/h1-10,16,23H,11H2,(H,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEQQDHKHPUIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2523254.png)


![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)
![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)
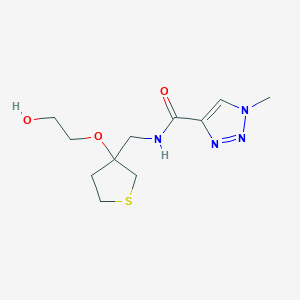
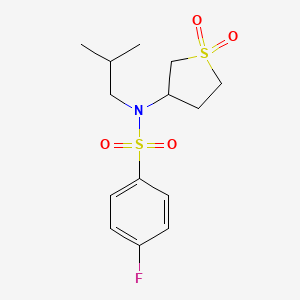
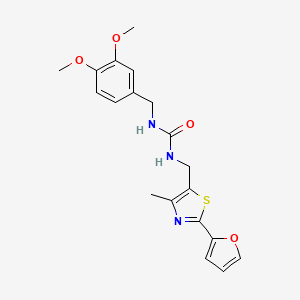


![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2523270.png)
